

# physicochemical properties of 2-(2-Fluorophenyl)propan-2-ol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(2-Fluorophenyl)propan-2-ol

CAS No.: 320-12-7

Cat. No.: B1439185

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An In-depth Technical Guide on the Physicochemical Properties of **2-(2-Fluorophenyl)propan-2-ol**

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and applications of **2-(2-Fluorophenyl)propan-2-ol**. As a fluorinated tertiary alcohol, this compound serves as a critical building block in medicinal chemistry and organic synthesis. The strategic placement of the fluorine atom at the ortho position significantly influences the molecule's conformational preference, electronic properties, and metabolic stability, making a detailed understanding of its characteristics essential for its effective application. This document synthesizes experimental data and theoretical principles to offer field-proven insights for laboratory and development settings.

## Molecular Identity and Structural Elucidation

**2-(2-Fluorophenyl)propan-2-ol** is an aromatic compound characterized by a propan-2-ol group attached to a benzene ring substituted with a fluorine atom at the ortho position. This specific arrangement distinguishes it from its meta and para isomers, primarily through steric and electronic effects imparted by the proximate fluorine atom.

Table 1: Chemical Identity of **2-(2-Fluorophenyl)propan-2-ol**

Identifier	Value
IUPAC Name	2-(2-Fluorophenyl)propan-2-ol
CAS Number	320-12-7[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> FO
Molecular Weight	154.18 g/mol
Canonical SMILES	CC(C)(C1=CC=CC=C1F)O

Diagram 1: Annotated Chemical Structure

Caption: Structure of **2-(2-Fluorophenyl)propan-2-ol**.

## Physicochemical and Spectroscopic Data

The physical state, solubility, and spectral fingerprints are fundamental to the identification, handling, and application of any chemical compound. The ortho-fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl proton, potentially influencing properties like boiling point and IR stretching frequency compared to its isomers.

Table 2: Summary of Physicochemical Properties

Property	Value / Description	Rationale & Context
Appearance	Colorless to light yellow clear liquid	Typical for small, relatively pure organic molecules. The non-fluorinated analog is a solid at room temperature.[2]
Boiling Point	95-97 °C (at 10 mmHg)	The boiling point is pressure-dependent. The para-isomer boils at 61 °C at 1 mmHg.[3][4]
Density	~1.1 g/cm <sup>3</sup>	The density is slightly higher than water, consistent with fluorinated organic compounds. The para-isomer has a reported density of 1.1 g/cm <sup>3</sup> . [3][4]
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in water.	The non-polar aromatic ring and alkyl groups dominate, while the polar alcohol and fluorine groups provide some minimal water solubility. The non-fluorinated analog is also practically insoluble in water.[2][5]
Predicted logP	1.7 - 1.9	This value, indicating moderate lipophilicity, is crucial for predicting pharmacokinetic properties (e.g., absorption, distribution) in drug development. The para-isomer has a predicted XLogP3 of 1.7. [6]
Predicted pKa	~14.5	The acidity of the hydroxyl proton is similar to other tertiary alcohols. The electron-withdrawing fluorine has a

minor acid-strengthening effect. The para-isomer has a predicted pKa of 14.43.[4][7]

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### Spectroscopic Analysis:

- $^1\text{H}$  NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups ( $\text{CH}_3$ ), a singlet for the hydroxyl proton (OH), and a complex multiplet pattern for the four aromatic protons due to coupling with each other and with the  $^{19}\text{F}$  nucleus.
- $^{13}\text{C}$  NMR: Will display distinct signals for the quaternary alcohol carbon, the methyl carbons, and the six aromatic carbons. The carbons of the fluorophenyl ring will show characteristic splitting (C-F coupling constants).
- $^{19}\text{F}$  NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.
- Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretching band around  $3400\text{ cm}^{-1}$  (characteristic of alcohols), C-H stretching peaks around  $2900\text{-}3000\text{ cm}^{-1}$ , C=C stretching for the aromatic ring ( $\sim 1450\text{-}1600\text{ cm}^{-1}$ ), and a strong C-F stretching band, typically in the  $1100\text{-}1300\text{ cm}^{-1}$  region.[8]
- Mass Spectrometry (MS): The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z$  154. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group ( $[\text{M}-15]^+$ ) to form a stable oxonium ion, and the loss of water ( $[\text{M}-18]^+$ ).[9]

## Experimental Methodologies

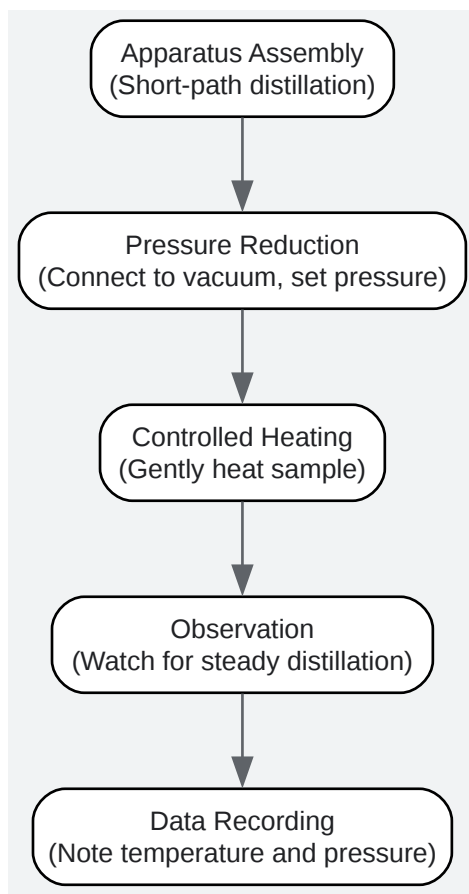
The trustworthiness of physicochemical data relies on robust and validated experimental protocols. Below are standardized methodologies for key characterizations.

### Protocol 1: Determination of Boiling Point under Reduced Pressure

- Causality: High-boiling liquids can decompose at atmospheric pressure. Reduced pressure distillation allows for boiling at a lower temperature, preserving the compound's integrity.

- Methodology:
  - Place a 5-10 mL sample of **2-(2-Fluorophenyl)propan-2-ol** into a small round-bottom flask with a boiling chip.
  - Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
  - Connect the apparatus to a vacuum pump protected by a cold trap. Insert a thermometer so the bulb is level with the side arm leading to the condenser.
  - Gradually reduce the pressure to the target value (e.g., 10 mmHg) using a vacuum controller.
  - Begin heating the flask gently using a heating mantle.
  - Record the temperature at which a steady stream of condensate drips from the thermometer bulb. This is the boiling point at the recorded pressure.

Diagram 2: Workflow for Boiling Point Determination



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Caption: A procedural flow for vacuum distillation.

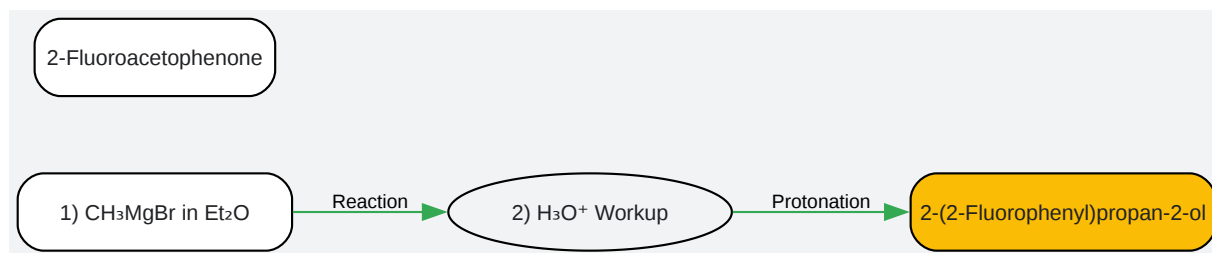
## Synthesis Pathway and Chemical Reactivity

### Synthesis: The Grignard Reaction

A standard and reliable method for synthesizing tertiary alcohols like **2-(2-Fluorophenyl)propan-2-ol** is the Grignard reaction. This involves the nucleophilic addition of an organometallic reagent to a ketone. For this specific target, the reaction between 2-fluoroacetophenone and methylmagnesium bromide is a common and efficient route.

- **Self-Validation:** The success of the reaction is validated by monitoring the consumption of the starting ketone via Thin Layer Chromatography (TLC). The final product is purified by column chromatography and its identity confirmed by the spectroscopic methods detailed in Section 2.

Diagram 3: Synthesis via Grignard Reaction



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Caption: A common synthetic route to the target compound.

## Applications in Scientific Research and Development

The unique structural features of **2-(2-Fluorophenyl)propan-2-ol** make it a valuable intermediate in several high-value chemical industries.

- **Pharmaceutical Synthesis:** Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modify lipophilicity. This compound serves as a precursor for more complex active pharmaceutical ingredients (APIs). For instance, related structures are integral to fungicides and other bioactive molecules.[10][11]
- **Agrochemicals:** Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals. This alcohol can be a starting point for creating novel herbicides and pesticides with improved efficacy and environmental profiles.[2]
- **Organic Synthesis and Material Science:** It is employed as a versatile building block for creating more complex molecules and is explored for developing advanced materials like polymers with specific thermal or chemical properties.[3][12]

## Safety, Handling, and Storage

As with any laboratory chemical, **2-(2-Fluorophenyl)propan-2-ol** should be handled with appropriate care.

- Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Toxicity: While specific toxicity data for this isomer is not readily available, related compounds can cause skin and eye irritation.<sup>[6]</sup> Always consult the material safety data sheet (MSDS) from the supplier before use.

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- To cite this document: BenchChem. [physicochemical properties of 2-(2-Fluorophenyl)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439185/docs#physicochemical-properties-of-2-2-fluorophenyl-propan-2-ol>]

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